molecular formula C12H13NO B12101815 2-(2-Methylphenyl)-3-oxopentanenitrile

2-(2-Methylphenyl)-3-oxopentanenitrile

Cat. No.: B12101815
M. Wt: 187.24 g/mol
InChI Key: YWPPJDXXWSXEJS-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3-oxopentanenitrile is an organic compound that features a nitrile group and a ketone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3-oxopentanenitrile typically involves the reaction of 2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent, where 2-methylbenzaldehyde reacts with a nitrile in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can influence metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenylacetonitrile: Similar structure but lacks the ketone group.

    3-(2-Methylphenyl)propionic acid: Contains a carboxylic acid group instead of a nitrile group.

    2-(2-Methylphenyl)ethanone: Similar but lacks the nitrile group

Uniqueness

2-(2-Methylphenyl)-3-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic organic chemistry and various research applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-methylphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO/c1-3-12(14)11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3

InChI Key

YWPPJDXXWSXEJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1C

Origin of Product

United States

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